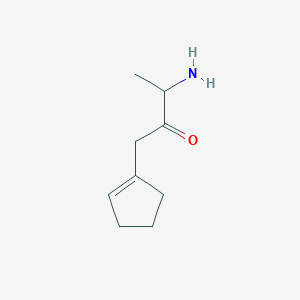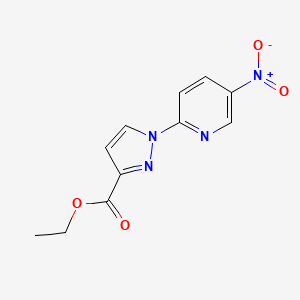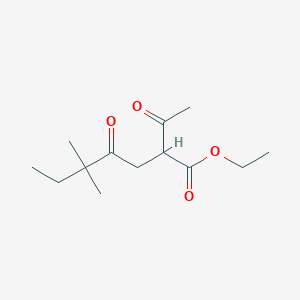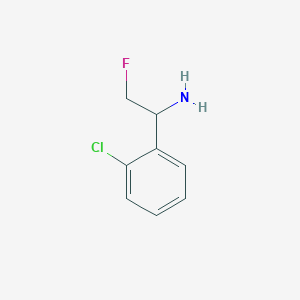![molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
[2-(2-Bromoethyl)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Bromoethyl)cyclopropyl]benzene is an organic compound that features a cyclopropyl group attached to a benzene ring via a 2-bromoethyl chain. This compound is of interest due to its unique structure, which combines the reactivity of a bromine atom with the stability of a benzene ring and the strain of a cyclopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with a brominating agent. One common method is the bromination of cyclopropylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Bromoethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol can facilitate elimination reactions.
Cycloaddition: Catalysts like rhodium complexes can be used to promote cycloaddition reactions involving the cyclopropyl group.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Cycloaddition: Various cyclic compounds can be formed, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2-(2-Bromoethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving cyclopropyl-containing active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [2-(2-Bromoethyl)cyclopropyl]benzene involves the reactivity of the bromine atom and the strain of the cyclopropyl group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-Chloroethyl)cyclopropyl]benzene
- [2-(2-Iodoethyl)cyclopropyl]benzene
- [2-(2-Fluoroethyl)cyclopropyl]benzene
Uniqueness
Compared to its halogenated analogs, [2-(2-Bromoethyl)cyclopropyl]benzene offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the cyclopropyl group introduces strain that can be exploited in cycloaddition reactions. This combination makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
[2-(2-bromoethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clé InChI |
VBZWTAUUCSBRKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC=CC=C2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)



![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)


![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)

